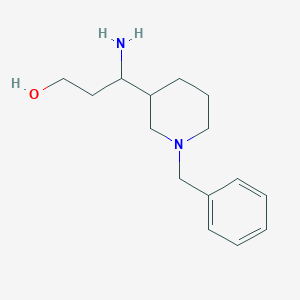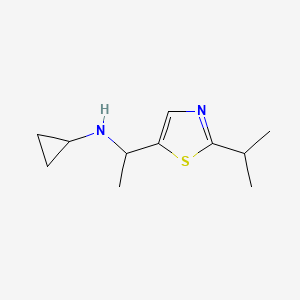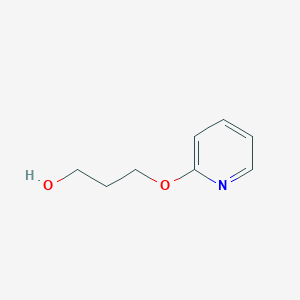
(S)-Isopropyl 2-aminopropanoate methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-isopropyl 2-aminopropanoate methanesulfonic acid salt is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is an ester derivative of 2-aminopropanoic acid, combined with methanesulfonic acid to form a salt. Its chiral nature makes it valuable in asymmetric synthesis and other applications where enantiomeric purity is crucial.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-isopropyl 2-aminopropanoate methanesulfonic acid salt typically involves the esterification of (S)-2-aminopropanoic acid with isopropanol, followed by the addition of methanesulfonic acid to form the salt. The reaction conditions often include:
Esterification: Using a catalyst such as sulfuric acid or p-toluenesulfonic acid, the reaction is carried out under reflux conditions to drive the formation of the ester.
Salt Formation: Methanesulfonic acid is added to the ester in a suitable solvent like methanol or ethanol, and the mixture is stirred at room temperature until the salt precipitates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The process typically includes:
Raw Material Preparation: Ensuring high purity of (S)-2-aminopropanoic acid and isopropanol.
Reaction Optimization: Utilizing advanced techniques like in-line monitoring to optimize reaction conditions.
Purification: Employing crystallization or recrystallization methods to obtain the pure salt.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-isopropyl 2-aminopropanoate methanesulfonic acid salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
(S)-isopropyl 2-aminopropanoate methanesulfonic acid salt has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which (S)-isopropyl 2-aminopropanoate methanesulfonic acid salt exerts its effects depends on its application. In biochemical contexts, it may act as a substrate or inhibitor for specific enzymes, interacting with active sites and influencing catalytic activity. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues and participation in hydrogen bonding or ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Methyl 2-aminopropanoate: Another ester derivative of 2-aminopropanoic acid, but with a methyl group instead of an isopropyl group.
(S)-Ethyl 2-aminopropanoate: Similar structure but with an ethyl group.
(S)-Propyl 2-aminopropanoate: Similar structure but with a propyl group.
Uniqueness
(S)-isopropyl 2-aminopropanoate methanesulfonic acid salt is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The presence of the methanesulfonic acid salt also enhances its solubility and stability, making it suitable for various applications where other similar compounds may not perform as well.
Propriétés
Formule moléculaire |
C7H17NO5S |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
methanesulfonic acid;propan-2-yl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2.CH4O3S/c1-4(2)9-6(8)5(3)7;1-5(2,3)4/h4-5H,7H2,1-3H3;1H3,(H,2,3,4)/t5-;/m0./s1 |
Clé InChI |
HZYKBJMYZFXBEV-JEDNCBNOSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC(C)C)N.CS(=O)(=O)O |
SMILES canonique |
CC(C)OC(=O)C(C)N.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
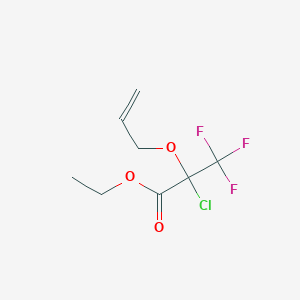
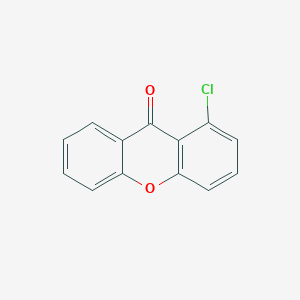
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
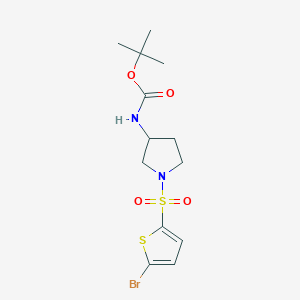
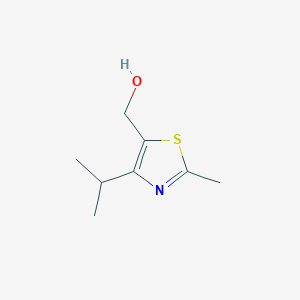
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)


